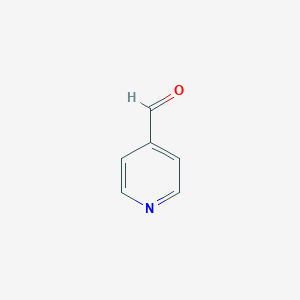

3-(Aminomethyl)pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related compounds like 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines has been achieved through divergent routes starting from trans-4-hydroxy-L-proline, with regio- and stereoselective introduction of amino and hydroxyl groups (Curtis et al., 2007).

- Another method involved synthesizing N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from similar starting materials through alkylation or reductive amination (Filichev & Pedersen, 2003).

- A one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has also been reported, indicating the versatility of aminomethylpyridine derivatives in synthesis (Klappa et al., 2002).

Molecular Structure Analysis

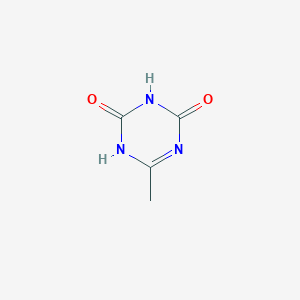

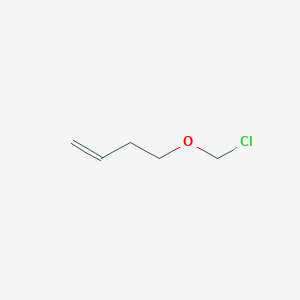

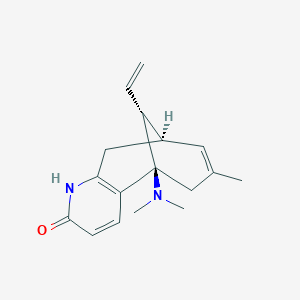

The molecular structure of 3-(Aminomethyl)pyridin-2-ol and its derivatives is characterized by the presence of amino and hydroxyl groups on a pyridine ring. These functional groups contribute to the formation of hydrogen bonds, influencing the molecule's overall stability and reactivity. The precise arrangement of these groups can significantly affect the compound's physical and chemical properties.

Chemical Reactions and Properties

- The aminomethylation of pyridines has been explored, where aminomethyl derivatives undergo further reactions to form acetoxy, hydroxy, and bromomethyl derivatives (Smirnov et al., 2005).

- In some cases, the introduction of an aminomethyl group can lead to the formation of compounds with potential medicinal chemistry applications due to their three-dimensional molecular scaffold (Schmid et al., 2006).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)pyridin-2-ol derivatives, such as solubility, melting point, and crystalline structure, are influenced by the presence and position of amino and hydroxyl groups. These groups can engage in hydrogen bonding, affecting the compound's solubility in various solvents and its crystalline form.

Chemical Properties Analysis

- The compound's chemical properties, including reactivity, acidity, and basicity, are significantly influenced by the aminomethyl and hydroxymethyl groups. These groups can participate in a variety of chemical reactions, making the compound a versatile intermediate in organic synthesis.

- The ability to form stable complexes with metals and other elements further extends the utility of 3-(Aminomethyl)pyridin-2-ol in various chemical applications (Guerra et al., 2006).

Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

Pyridine derivatives, including structures similar to 3-(Aminomethyl)pyridin-2-ol, play a crucial role in coordination chemistry. These compounds are known for their ability to form complexes with metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011). Such complexes are studied for their potential applications in catalysis, materials science, and as models for understanding biological metal sites.

Biochemical Significance

The biochemical applications of pyridine derivatives are vast, primarily due to their role in enzyme systems and as intermediates in metabolic pathways. For example, dihydrolipoamide dehydrogenase, part of the enzyme family pyridine nucleotide-disulfide oxidoreductases, demonstrates the essential biochemical functions these compounds can participate in, including electron transfer processes critical for cellular respiration (Carothers, Pons, & Patel, 1989).

Medicinal Chemistry and Drug Development

Pyridine scaffolds are foundational in medicinal chemistry, where they form the basis of numerous drugs and therapeutic agents. Their structural versatility allows for the development of compounds with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The review on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the importance of pyridine derivatives in pharmaceutical research, showcasing their role in creating biologically active molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Anticancer Research

Pyridine-based Cu(II) complexes, related to the broader family of compounds including 3-(Aminomethyl)pyridin-2-ol, have shown significant anticancer potential. These complexes can enhance the bioavailability and pharmacological effects of pyridine derivatives, offering promising avenues for cancer treatment. The synthesis and biological evaluation of these complexes demonstrate their efficacy against various cancer cell lines, underscoring the potential of pyridine derivatives in oncology (Alshamrani, 2023).

Safety And Hazards

Propriétés

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRUXDXIVIYFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342196 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pyridin-2-ol | |

CAS RN |

123369-45-9 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)